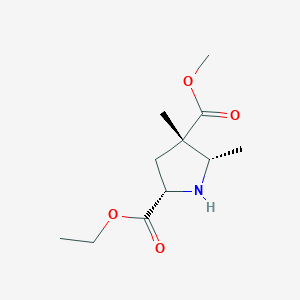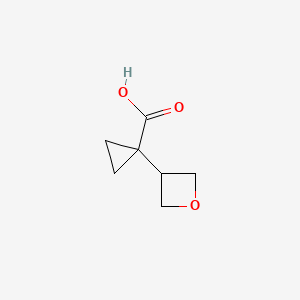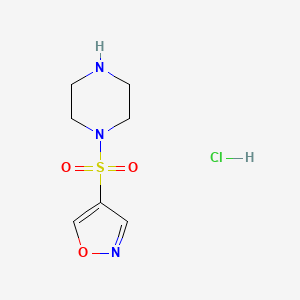
1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperazin-1-ylsulfonyl)isoxazole hydrochloride is a compound that features a five-membered isoxazole ring, which is a heterocyclic structure containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the piperazine and sulfonyl groups further enhances its chemical versatility and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
In an industrial setting, the production of 4-(Piperazin-1-ylsulfonyl)isoxazole hydrochloride may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperazin-1-ylsulfonyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the piperazine or sulfonyl moieties .
Wissenschaftliche Forschungsanwendungen
4-(Piperazin-1-ylsulfonyl)isoxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Piperazin-1-ylsulfonyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine and sulfonyl groups may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring structure but differ in their substituents, leading to varied biological activities.
Piperazine derivatives: Compounds with the piperazine moiety are known for their pharmacological properties, including as antipsychotics and antihistamines.
Sulfonyl compounds: These compounds are widely used in medicinal chemistry for their ability to enhance drug solubility and stability.
Uniqueness
4-(Piperazin-1-ylsulfonyl)isoxazole hydrochloride is unique due to the combination of the isoxazole ring with piperazine and sulfonyl groups, which imparts a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H12ClN3O3S |
|---|---|
Molekulargewicht |
253.71 g/mol |
IUPAC-Name |
4-piperazin-1-ylsulfonyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H11N3O3S.ClH/c11-14(12,7-5-9-13-6-7)10-3-1-8-2-4-10;/h5-6,8H,1-4H2;1H |
InChI-Schlüssel |
WMFBLLLCLSUAED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=CON=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



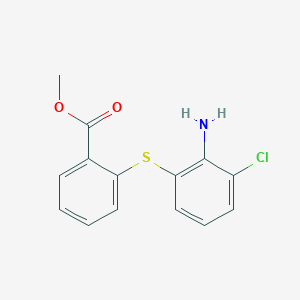
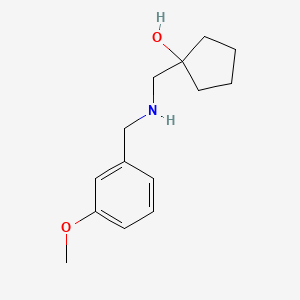
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
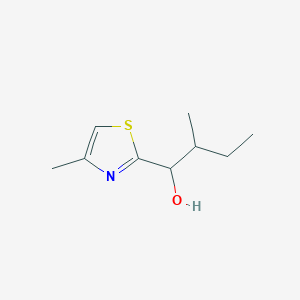
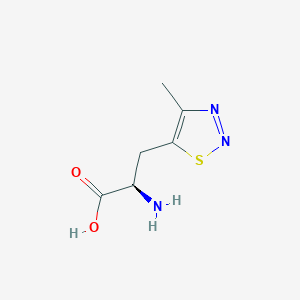

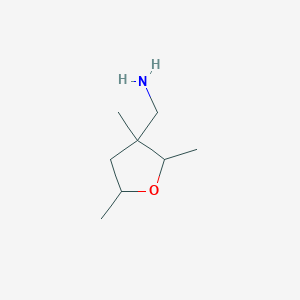
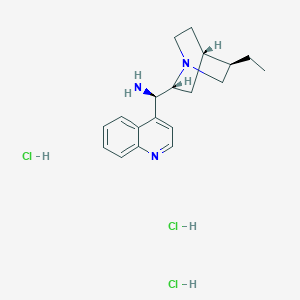
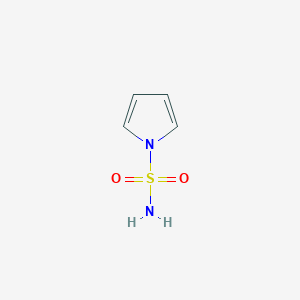
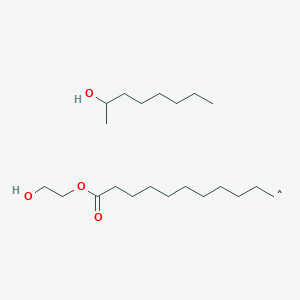
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
